1-(3-ethoxypropyl)-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-amine
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Overview
Description
1-(3-ethoxypropyl)-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-amine is an organic compound that belongs to the class of pyrroles. Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom. This specific compound is notable for its unique combination of functional groups, including an ethoxypropyl group, dimethyl groups, and a phenylsulfonyl group attached to the pyrrole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-ethoxypropyl)-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-amine typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrole ring, followed by the introduction of the ethoxypropyl group, dimethyl groups, and phenylsulfonyl group. The reaction conditions often include the use of strong acids or bases, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often using continuous flow reactors and automated systems to control reaction conditions precisely. The use of high-purity reagents and advanced purification techniques ensures the production of high-quality compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
1-(3-ethoxypropyl)-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-amine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the phenylsulfonyl group to a phenylthiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxypropyl group or the dimethyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols are used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Phenylthiol derivatives.
Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.
Scientific Research Applications
1-(3-ethoxypropyl)-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-ethoxypropyl)-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-amine involves its interaction with specific molecular targets and pathways. The phenylsulfonyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. The compound may also interfere with cellular signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-ethoxypropyl)-2-imino-3-(phenylsulfonyl)-1,2-dihydro-5H-dipyrido[1,2-a:2,3-d]pyrimidin-5-one
- N-(3-ethoxypropyl)-1-(phenylsulfonyl)-3-piperidinecarboxamide
- Methanesulfonic acid
Uniqueness
1-(3-ethoxypropyl)-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C17H24N2O3S |
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Molecular Weight |
336.5 g/mol |
IUPAC Name |
3-(benzenesulfonyl)-1-(3-ethoxypropyl)-4,5-dimethylpyrrol-2-amine |
InChI |
InChI=1S/C17H24N2O3S/c1-4-22-12-8-11-19-14(3)13(2)16(17(19)18)23(20,21)15-9-6-5-7-10-15/h5-7,9-10H,4,8,11-12,18H2,1-3H3 |
InChI Key |
MDIKELIAZRKDON-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCCN1C(=C(C(=C1N)S(=O)(=O)C2=CC=CC=C2)C)C |
Origin of Product |
United States |
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